![molecular formula C6H4N4O2 B1595664 6-Nitropyrazolo[1,5-a]pyrimidine CAS No. 55405-65-7](/img/structure/B1595664.png)
6-Nitropyrazolo[1,5-a]pyrimidine
Overview
Description
6-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Target of Action
6-Nitropyrazolo[1,5-a]pyrimidine is a part of a larger family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have been found to have significant impact in medicinal chemistry and have been used in the design of various drugs . The primary targets of these compounds are often protein molecule receptors and protein kinase domains, which play a key role in the regulation of cell proliferation, apoptosis, and gene expression .
Mode of Action
The mode of action of this compound involves a multicomponent reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in an acidic medium . This reaction leads to the formation of 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidines, which subsequently undergo a rearrangement .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This suggests that they may influence various biochemical pathways related to cell proliferation, apoptosis, and gene expression.
Result of Action
Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may have potential antitumor effects
Biochemical Analysis
Biochemical Properties
6-Nitropyrazolo[1,5-a]pyrimidine is part of a family of compounds that have been identified as strategic for optical applications . The pyrazole and pyrimidine are two types of important units with various biological activities . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains .
Cellular Effects
This compound has been found to have antitumor effects and other biological activities in a variety of cancer cell lines . It plays a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Molecular Mechanism
It is known that it can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This binding can result in changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitropyrazolo[1,5-a]pyrimidine typically involves a regioselective, time-efficient, and one-pot route. This process includes the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with easily available electrophilic reagents . The reaction is often facilitated by microwave-assisted processes, which offer short reaction times, high yields, and operational simplicity .
Industrial Production Methods: Industrial production methods for this compound are designed to be economically viable and environmentally sustainable. These methods emphasize operational simplicity, high yields, and additive-free processes. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aromatic structures.
Reduction: Reduction reactions can modify the nitro group, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common, where the nitro group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed
Major Products Formed:
Oxidation: Aromatic pyrazolo[1,5-a]pyrimidines.
Reduction: Amino derivatives of pyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the electrophile used
Scientific Research Applications
Anticancer Properties
Research indicates that 6-nitropyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activities. The compound has been studied for its ability to inhibit specific protein kinases, which are crucial in cancer progression and cell signaling pathways. For instance, derivatives like ethyl this compound-3-carboxylate have shown selective inhibition of enzymes involved in tumor growth, making them potential lead compounds for new anticancer drugs .
Enzymatic Inhibition
The compound's nitro group enhances its reactivity, allowing it to act as an inhibitor for various enzymes. Notably, studies have demonstrated that modifications to its structure can significantly affect its biological activity. This characteristic makes it a valuable candidate for structure-activity relationship studies aimed at optimizing therapeutic efficacy .
Synthetic Organic Chemistry
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various substitution reactions allows chemists to create a wide array of derivatives with tailored properties.
Synthesis Pathways
The synthesis of this compound typically involves the following methods:
- Nitration of Pyrazolo Compounds : Using a mixture of nitric and sulfuric acids to introduce the nitro group.
- Condensation Reactions : Combining aminoazoles with carbonyl compounds under controlled conditions to yield desired derivatives .
Material Science
The photophysical properties of this compound derivatives have garnered attention in material science. Their potential applications include:
- Fluorescent Probes : These compounds can be utilized as fluorescent markers due to their ability to emit light upon excitation.
- Optical Materials : Their unique optical properties make them suitable for developing new materials for sensors and imaging technologies .
Case Studies and Research Findings
Comparison with Similar Compounds
6-Nitropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits similar structural features and applications.
Other Pyrazolo[1,5-a]pyrimidines: Compounds like ocinaplon, indiplon, and zaleplon, which have applications in medicinal chemistry.
Biological Activity
6-Nitropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a nitro group at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold. The synthesis of this compound often involves the condensation of 3-aminopyrazoles with various electrophilic substrates. Notably, several synthetic routes have been developed to create a library of substituted derivatives with enhanced biological properties .
The general synthetic approach includes:
- Condensation Reactions : Using aminoazoles and nitroalkenes in the presence of aldehydes under controlled conditions.
- Nitration : Introducing the nitro group through nitration reactions involving nitric and sulfuric acids .
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Compounds within this class have demonstrated significant anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, certain derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory activity against enzymes like α-glucosidase. Studies indicate that several synthesized derivatives exhibit strong inhibitory effects with IC50 values significantly lower than that of standard drugs like acarbose. For example, one derivative showed an IC50 value of 15.2 µM compared to acarbose's 750 µM .
- Anti-inflammatory and Antimicrobial Properties : Research indicates that this compound derivatives possess anti-inflammatory effects and can inhibit bacterial growth, making them potential candidates for treating infections and inflammatory diseases .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of 6-nitropyrazolo[1,5-a]pyrimidines:
Properties
IUPAC Name |
6-nitropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-3-7-6-1-2-8-9(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBKXLPFPKGPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302660 | |
Record name | 6-nitropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55405-65-7 | |
Record name | 55405-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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